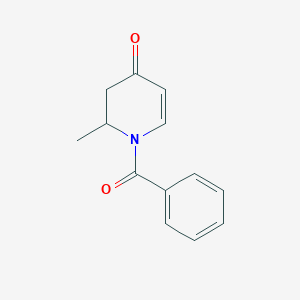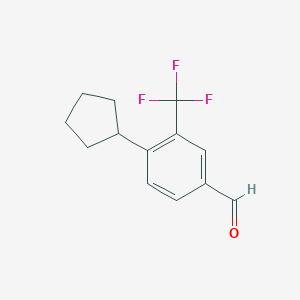![molecular formula C15H21N3 B13894676 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile CAS No. 1017486-42-8](/img/structure/B13894676.png)
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a phenyl group substituted with an isopropyl group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile typically involves the reaction of piperazine with a suitable precursor of the phenylacetonitrile derivative. Common synthetic routes may include:
Nucleophilic substitution reactions: Piperazine reacts with a halogenated phenylacetonitrile derivative under basic conditions.
Reductive amination: A phenylacetonitrile derivative reacts with piperazine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the desired effect.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-YL)-2-phenylacetonitrile: Lacks the isopropyl group on the phenyl ring.
2-(Piperazin-1-YL)-2-[4-(methyl)phenyl]acetonitrile: Features a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
Properties
CAS No. |
1017486-42-8 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2-piperazin-1-yl-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C15H21N3/c1-12(2)13-3-5-14(6-4-13)15(11-16)18-9-7-17-8-10-18/h3-6,12,15,17H,7-10H2,1-2H3 |
InChI Key |
LSPPCBOURUQHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


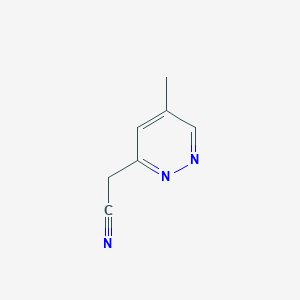
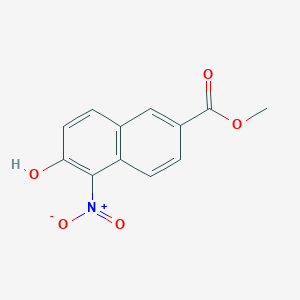
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
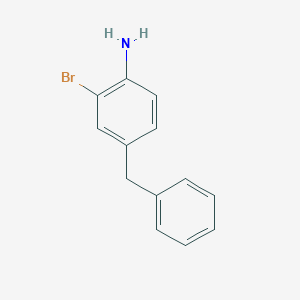

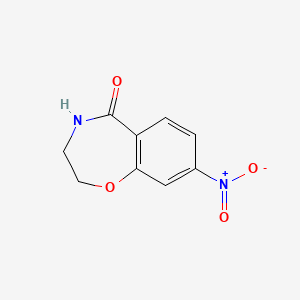
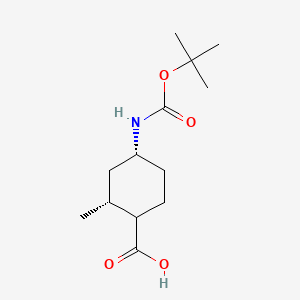

![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)
![[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B13894668.png)
